![molecular formula C26H23N3O5 B5592719 2,3-dimethoxy-6-{2-[(5-methyl-3-phenyl-1H-indol-2-yl)carbonyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5592719.png)
2,3-dimethoxy-6-{2-[(5-methyl-3-phenyl-1H-indol-2-yl)carbonyl]carbonohydrazonoyl}benzoic acid
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Description
Synthesis Analysis
The synthesis of similar compounds often involves complex reactions. For instance, the coupling reaction of certain compounds under specific conditions can yield complex benzoic acid derivatives (Sapari et al., 2019). Moreover, treatment of specific benzoic acid derivatives with certain reagents can lead to the synthesis of structurally related compounds (Jackson & Marriott, 2002).
Molecular Structure Analysis
Structural analysis of similar molecules reveals details about their molecular geometry. For example, analysis through single-crystal X-ray diffraction provides insights into the conformation and polymorphic forms of related benzoic acid compounds (Pal et al., 2020).
Chemical Reactions and Properties
Understanding the chemical reactions and properties of such compounds is crucial. For instance, the reaction of benzoic acid derivatives with different reagents can result in the formation of various molecular structures and properties, as seen in certain studies (Rubab et al., 2023).
Physical Properties Analysis
Physical properties such as polymorphism and crystallization behavior are key aspects. Studies on similar compounds, such as 2,6-dimethoxy benzoic acid, reveal information about conformational polymorphism and crystal packing (Pal et al., 2020).
Chemical Properties Analysis
Chemical properties like reactivity and interaction with other compounds are important. Investigations into related benzoic acid derivatives can provide insights into these aspects through spectroscopic techniques and DFT calculations (Baul et al., 2009).
Scientific Research Applications
Structural Analysis and Energetic Perspective
The structural analysis of related compounds such as 2,6-dimethoxy benzoic acid reveals insights into the conformational polymorphism of these molecules. In the case of 2,6-dimethoxy benzoic acid, two conformational polymorphic forms, anti and syn, have been identified. This provides a foundation for understanding similar complex molecules like 2,3-dimethoxy-6-{2-[(5-methyl-3-phenyl-1H-indol-2-yl)carbonyl]carbonohydrazonoyl}benzoic acid in terms of molecular structure and interaction dynamics (Pal et al., 2020).
High-Performance Liquid Chromatography Applications
Compounds such as 3,4-dihydro-6,7-dimethoxy-4-methyl-3-oxo-qinoxaline-2-carbonyl azide, which share a similar structural motif, have been found to be highly sensitive fluorescence derivatization reagents for primary, secondary, and tertiary alcohols in high-performance liquid chromatography (HPLC). This suggests potential applications for 2,3-dimethoxy-6-{2-[(5-methyl-3-phenyl-1H-indol-2-yl)carbonyl]carbonohydrazonoyl}benzoic acid in sensitive analytical techniques like HPLC (Yamaguchi et al., 1987).
Synthetic Chemistry Applications
In synthetic chemistry, compounds with similar structures have been synthesized and investigated for their potential applications. For instance, the synthesis of 2,3-dimethoxy-7-methyl-7,12-dihydro-6H-[1]-benzofuro-[2,3-c]-[1]-benzazepin-6,12-dione provides insights into the chemical behavior and synthetic potential of such molecules (Jackson & Marriott, 2002). This knowledge can be applied to the synthesis and application of 2,3-dimethoxy-6-{2-[(5-methyl-3-phenyl-1H-indol-2-yl)carbonyl]carbonohydrazonoyl}benzoic acid in various chemical processes.
Molecular Structure and Spectroscopy
The molecular structure and spectroscopic properties of related compounds, like 2-[(2-hydroxyphenyl) carbonyloxy] benzoic acid, have been extensively studied. These studies provide a basis for understanding the structural and vibrational properties of similar complex molecules (Muthu & Paulraj, 2013). This information is valuable for the characterization and application of 2,3-dimethoxy-6-{2-[(5-methyl-3-phenyl-1H-indol-2-yl)carbonyl]carbonohydrazonoyl}benzoic acid in various scientific fields.
properties
IUPAC Name |
2,3-dimethoxy-6-[(E)-[(5-methyl-3-phenyl-1H-indole-2-carbonyl)hydrazinylidene]methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O5/c1-15-9-11-19-18(13-15)21(16-7-5-4-6-8-16)23(28-19)25(30)29-27-14-17-10-12-20(33-2)24(34-3)22(17)26(31)32/h4-14,28H,1-3H3,(H,29,30)(H,31,32)/b27-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFQOCXQQMPVABS-MZJWZYIUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2C3=CC=CC=C3)C(=O)NN=CC4=C(C(=C(C=C4)OC)OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)NC(=C2C3=CC=CC=C3)C(=O)N/N=C/C4=C(C(=C(C=C4)OC)OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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